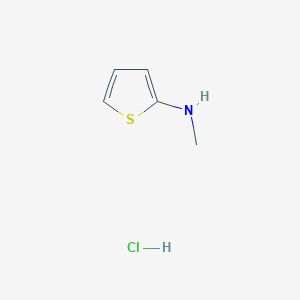

N-Methylthiophen-2-amine hydrochloride

Description

Properties

Molecular Formula |

C5H8ClNS |

|---|---|

Molecular Weight |

149.64 g/mol |

IUPAC Name |

N-methylthiophen-2-amine;hydrochloride |

InChI |

InChI=1S/C5H7NS.ClH/c1-6-5-3-2-4-7-5;/h2-4,6H,1H3;1H |

InChI Key |

JIRXBEFJISMBMG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CS1.Cl |

Origin of Product |

United States |

Contextual Significance of Aminothiophene Scaffolds in Chemical Science

Aminothiophene scaffolds are five-membered heterocyclic structures that serve as crucial building blocks in organic synthesis. nih.govscinapse.io Their value is underscored by their role as "privileged scaffolds" in medicinal chemistry, meaning they can bind to multiple biological targets and exhibit a wide range of pharmacological activities. nih.govresearchgate.net The incorporation of a 2-aminothiophene core into a molecule can confer properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govpnrjournal.comresearchgate.net

The versatility of aminothiophenes stems from their synthetic accessibility, often through methods like the Gewald reaction, and their ability to act as synthons for creating more complex, biologically active molecules. nih.govnih.govpnrjournal.com Beyond pharmaceuticals, these scaffolds are integral to the development of materials with applications in dyes, pesticides, and polymer chemistry. researchgate.netpnrjournal.comresearchgate.net Their electronic properties also make them valuable in the creation of organic semiconductors and non-linear optical materials. researchgate.netbeilstein-journals.org

Research Landscape and Potential of N Methylthiophen 2 Amine Hydrochloride

N-Methylthiophen-2-amine hydrochloride is a specific derivative within the broader aminothiophene family. While extensive research has focused on the general 2-aminothiophene framework, the N-methylated hydrochloride salt presents a more focused area of investigation. It is primarily recognized as a synthetic building block or intermediate in organic synthesis. Its structure, featuring a methyl group on the amine and the hydrochloride salt form, offers distinct reactivity and solubility properties compared to its parent compound, 2-aminothiophene.

The research landscape for this compound itself is more specialized. It is often utilized in the synthesis of more complex molecules where the N-methyl group is a key structural feature of the final target. The hydrochloride salt form can enhance stability and ease of handling in laboratory settings. While direct biological activity studies on this specific salt are not as widespread as for other aminothiophene derivatives, its role as a precursor is critical. For instance, N-substituted aminothiophenes are actively investigated for their diverse mechanisms of action and pharmacological properties. nih.govnih.gov

Fundamental Academic Research Objectives

Strategies for Direct Synthesis of this compound

The direct synthesis of this compound can be approached through several methods, primarily focusing on the formation of the N-methyl bond.

Direct N-alkylation of 2-aminothiophene presents a straightforward route. However, the N-alkylation of 2-aminothiophenes has been historically challenging to achieve under mild conditions, often requiring harsh reaction conditions like high pressures and temperatures or the use of strongly basic conditions with protecting groups. rsc.org The nucleophilicity of the 2-amino group is a key factor, but over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts is a common side reaction. masterorganicchemistry.comlibretexts.org

A significant challenge in the alkylation of primary amines is that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com To circumvent this, a large excess of the amine starting material can be used. libretexts.org

Modern methods have sought to overcome these difficulties. One approach involves the use of 2-carbamoylamino or 2-acylamino-3-acylthiophenes with cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, which allows for N-alkylation under milder conditions. rsc.orgnih.gov Another strategy employs a ketonic Mannich base, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as an alkylating agent. researchgate.net

| Alkylation Method | Reagents | Conditions | Key Features |

| Classical Alkylation | Alkyl halide | High temperature and pressure | Prone to over-alkylation, harsh conditions. |

| With Protecting Groups | Tosyl or ethyl carbamates | Strong base, then deprotection | Requires harsh deprotection steps. |

| Carbamate/Acylamino Activation | Cesium carbonate, tetrabutylammonium iodide, DMF | Mild conditions | Improved control over alkylation. rsc.orgnih.gov |

| Mannich Base Alkylation | 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride | Water or ethanol-water, reflux | Utilizes an in situ generated enone. researchgate.net |

This table summarizes various N-alkylation approaches for the synthesis of N-alkylated 2-aminothiophenes.

Reductive amination offers a versatile and controlled alternative for the synthesis of N-methylthiophen-2-amine. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of 2-aminothiophene with formaldehyde (B43269) (or a formaldehyde equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-methylated product. masterorganicchemistry.comyoutube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are advantageous because they are selective for the reduction of the iminium ion over the carbonyl starting material, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com The reaction is typically carried out under weakly acidic conditions (pH ~5) to facilitate imine formation without deactivating the amine nucleophile. youtube.com

The use of catalysts, such as bimetallic Co/Sc catalysts, has also been explored to mediate both the initial condensation and the subsequent reduction with hydrogen gas. uni-bayreuth.de Reductive amination is considered a green chemistry method due to its high selectivity and the potential for one-pot procedures, which minimizes waste. wikipedia.org

| Reductive Amination Reagent | Typical Conditions | Advantages |

| Sodium Cyanoborohydride (NaBH3CN) | Weakly acidic (pH ~5) | Selective for imine reduction. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aprotic solvents | Less toxic than cyanide-containing reagents. masterorganicchemistry.comresearchgate.net |

| Catalytic Hydrogenation (e.g., Co/Sc catalyst) | Hydrogen gas, elevated temperature and pressure | Catalytic, potentially more atom-economical. uni-bayreuth.de |

This table outlines common reagents and conditions for the reductive amination synthesis of secondary amines.

Reactions of the Amine Functionality

The amine group in N-methylthiophen-2-amine is a key site of reactivity, allowing for a variety of chemical transformations.

The secondary amine of N-methylthiophen-2-amine readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. libretexts.orgyoutube.com This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acid byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Continuous-flow methods using acetonitrile (B52724) as a safe and inexpensive acetylating agent with an alumina (B75360) catalyst have also been developed for N-acetylation. nih.gov While generally efficient, acylation reactions can sometimes lead to side products. For instance, using an excess of a reactive acylating agent like acetic anhydride (B1165640) can result in the formation of imides. youtube.com

While the initial alkylation to form a secondary amine can be challenging to control, the further alkylation of N-methylthiophen-2-amine to a tertiary amine is generally more straightforward. masterorganicchemistry.com The tertiary amine can then be alkylated further to form a quaternary ammonium salt. libretexts.orgyoutube.com This exhaustive alkylation is often achieved using an excess of a reactive alkylating agent like methyl iodide. masterorganicchemistry.com The resulting quaternary ammonium salts are ionic compounds and can be used as phase-transfer catalysts. youtube.com

The formation of quaternary ammonium salts from primary and secondary amines can be achieved in a one-step procedure using a sterically hindered base, such as 2,6-lutidine, to scavenge the acid produced during the reaction. dtic.mil

The amine functionality of N-methylthiophen-2-amine can participate in cyclization reactions to form various heterocyclic systems. These reactions often involve the amine acting as a nucleophile to form a new ring. For example, reaction with bifunctional electrophiles can lead to the formation of fused or spirocyclic structures.

The synthesis of thienopyrimidines and thienoazepines often utilizes 2-aminothiophene derivatives as starting materials. rsc.orgnih.gov For instance, the reaction of 2-aminothiophenes with appropriate reagents can lead to the construction of these fused heterocyclic systems.

Intramolecular cyclization reactions are also possible. For example, a thiol-to-amine cyclization strategy has been demonstrated where a cysteine thiol is bridged with an N-terminal amine using a bis-electrophile, suggesting the potential for similar intramolecular reactions involving the amine of N-methylthiophen-2-amine if a suitable tethered electrophilic group is present. nih.gov The synthesis of various nitrogen-containing heterocycles, such as piperazines and diazepanes, can be achieved through the cyclization of amines with diols or dihalides. organic-chemistry.org Additionally, cyclization reactions of hydrazonophthalazines, which contain a reactive amine-like moiety, have been shown to be promoted by metal ions like Cu(II) to form triazolophthalazines. researchgate.net

Thiophene Ring Modification and Derivatization

The chemical versatility of the N-methylthiophen-2-amine scaffold lies in the reactivity of the thiophene ring. Modifications can be achieved through various reactions, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling methodologies.

Electrophilic Substitution Reactions on the Thiophene Nucleus

The thiophene ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). It is significantly more reactive than benzene (B151609) in these reactions. uomustansiriyah.edu.iq The substitution pattern is dictated by the directing effects of the substituents on the ring.

The 2-N-methylamino group is a strongly activating, ortho-, para-directing group. In the context of the thiophene ring, this means it directs incoming electrophiles primarily to the C5 (para) and C3 (ortho) positions. The lone pair of electrons on the nitrogen atom can be donated into the ring, stabilizing the cationic intermediate (the σ-complex) formed during the substitution, particularly when the attack occurs at these positions. organicchemistrytutor.commatanginicollege.ac.inyoutube.comlibretexts.org This enhanced reactivity and regioselectivity make EAS a powerful tool for functionalizing the thiophene core. Common electrophilic substitution reactions applicable to activated thiophene derivatives are summarized in the table below.

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ (often with a mild catalyst) | X⁺ | Halogenated Thiophene |

| Nitration | HNO₃/H₂SO₄ (often milder conditions needed) | NO₂⁺ | Nitrothiophene |

| Sulfonation | SO₃/H₂SO₄ | SO₃ | Thiophenesulfonic acid |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid (e.g., AlCl₃) | R-C≡O⁺ | Acylthiophene |

| Vilsmeier-Haack Formylation | POCl₃/DMF | [CHCl=N(CH₃)₂]⁺ | Thiophenecarboxaldehyde |

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are indispensable for the derivatization of thiophene precursors. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings allow for the introduction of a wide variety of substituents onto the thiophene ring, typically starting from a halogenated thiophene derivative. wikipedia.orgnumberanalytics.comwikipedia.orgyoutube.com

For instance, a 2-amino-5-bromothiophene derivative could undergo a Suzuki coupling with an arylboronic acid to introduce an aryl group at the 5-position. nih.govmdpi.com Similarly, the Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing a powerful route to substituted aminothiophenes from halothiophenes. wikipedia.orgnumberanalytics.comresearchgate.netlibretexts.orgorganic-chemistry.org The choice of catalyst, ligand, and base is crucial and is tailored to the specific substrates being coupled. organic-chemistry.orglibretexts.org

| Reaction Name | Coupling Partners | Catalyst/Ligand System (Examples) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) + Organohalide (R'-X) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) + Organohalide (R'-X) | Pd(OAc)₂/Xantphos, Pd₂(dba)₃/BINAP | C-N (Aryl-N) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) + Organohalide (R'-X) | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Hiyama Coupling | Organosilane (e.g., R-Si(OR')₃) + Organohalide (R''-X) | PdCl₂(dppf) | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkyne + Organohalide (R'-X) | Pd(PPh₃)₂Cl₂/CuI | C-C (Aryl-Alkynyl) |

Nucleophilic Substitution Patterns on Thiophene-Based Precursors

While less common than electrophilic substitution on the electron-rich thiophene ring, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is activated by potent electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups. libretexts.org The mechanism is generally considered a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The substitution of a leaving group (like a halide) on a thiophene ring by a nucleophile, such as methylamine, is a potential route for forming the C-N bond in N-methylthiophen-2-amine. For this to be efficient, a precursor like 2-chloro-3,5-dinitrothiophene (B189638) would be required. The rate of reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the position and electronic nature of the activating groups. nih.govwashington.edu In some cases, where the ring is not sufficiently activated by EWGs, the substitution may proceed through a concerted (cSNAr) mechanism rather than a stepwise one. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Elucidation of N-Methylation Reaction Mechanisms

The N-methylation of thiophen-2-amine is a key transformation. Several modern catalytic methods have been developed for the N-methylation of aromatic and aliphatic amines, moving away from traditional toxic reagents like methyl iodide. thieme-connect.com A prominent green approach is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which typically uses methanol (B129727) as the C1 source and a transition metal catalyst (e.g., based on Ru, Ir). thieme-connect.comshokubai.orgnih.govacs.org

The general mechanism for a ruthenium-catalyzed process proceeds as follows:

The ruthenium catalyst dehydrogenates methanol to form a ruthenium-hydride species and formaldehyde in situ.

The primary amine (thiophen-2-amine) condenses with the formaldehyde to form an intermediate imine (or iminium ion).

The ruthenium-hydride species then reduces the imine to the corresponding N-methylated amine, regenerating the active catalyst. shokubai.orgnih.gov

This catalytic cycle is highly atom-economical, with water being the only byproduct. acs.org Different catalytic systems show preferences for mono- versus di-methylation. For aromatic amines, selective mono-methylation is often achieved. shokubai.orgrsc.org Alternative methylating agents like dimethyl carbonate have also been used in ruthenium-catalyzed reductive methylation in the presence of H₂. rsc.org

| Methylating Agent | Catalyst System (Example) | Key Mechanistic Feature | Selectivity Trend (Aromatic Amines) |

|---|---|---|---|

| Methanol | Ru- or Ir-based complexes (e.g., [Ru(p-cymene)Cl₂]₂) | Borrowing Hydrogen / Hydrogen Autotransfer | High for Mono-N-methylation shokubai.orgrsc.org |

| Dimethyl Carbonate / H₂ | Ru/Triphos complex | Reductive methylation of intermediate carbamate/urea (B33335) | Good for Mono- or Di-N-methylation rsc.org |

| Formaldehyde / Reductant | NaBH₃CN or H₂/Catalyst | Reductive Amination | Can be difficult to control mono-alkylation |

| Methanol / Photocatalyst | TiO₂/Pd | Photocatalytic H₂ evolution and reductive amination | Selective N-methylation researchgate.net |

Analysis of Amination and Cyclization Reaction Pathways

The formation of the 2-aminothiophene core itself is most famously achieved through the Gewald reaction . This multicomponent reaction combines a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base (like morpholine (B109124) or triethylamine) to produce a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.goviau.ir

Recent computational studies using Density Functional Theory (DFT) have provided significant insight into the complex mechanism of the Gewald reaction: acs.orgchemrxiv.org

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate. acs.orgchemrxiv.org

Sulfur Ring Opening: The deprotonated α,β-unsaturated nitrile then acts as a nucleophile, attacking the elemental sulfur ring (S₈) to form a thiolate polysulfide intermediate. acs.orgchemrxiv.org

Polysulfide Interconversion & Decomposition: A complex equilibrium of polysulfide intermediates of varying lengths exists in solution. These can interconvert and decompose through several pathways, including unimolecular cyclization and protonation-induced intermolecular degradation. acs.org

Cyclization and Aromatization: The key thermodynamic driving force for the entire process is the irreversible intramolecular cyclization of a monosulfide intermediate, which attacks the cyano group, followed by tautomerization and aromatization to yield the stable 2-aminothiophene product. acs.orgnih.gov

This powerful reaction allows for the one-pot construction of the highly functionalized thiophene ring from simple acyclic precursors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. Through the analysis of ¹H NMR, ¹³C NMR, and heteronuclear correlation spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the thiophene ring and the N-methyl group. The protons on the thiophene ring (H-3, H-4, and H-5) will appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns are dictated by their position relative to the sulfur atom and the N-methylamino substituent.

The H-5 proton, being adjacent to the sulfur atom and coupled to H-4, is expected to resonate as a doublet of doublets. The H-3 proton, positioned next to the nitrogen-bearing carbon, will also likely appear as a doublet of doublets, coupled to both H-4 and H-5 (long-range coupling). The H-4 proton, coupled to both H-3 and H-5, is predicted to be a triplet or a doublet of doublets. The N-methyl group protons will present as a singlet in the upfield region of the spectrum, typically around δ 2.5-3.5 ppm, shifted downfield due to the inductive effect of the adjacent nitrogen atom. The proton on the nitrogen atom, part of the hydrochloride salt, may appear as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | dd | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 |

| H-4 | 6.0 - 6.5 | t or dd | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 5.0 |

| H-5 | 7.0 - 7.5 | dd | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.5 |

| N-CH₃ | 2.8 - 3.2 | s | - |

| N-H | Variable | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. This compound is expected to show five distinct carbon signals. The carbons of the thiophene ring will resonate in the downfield region (δ 100-150 ppm). The carbon atom attached to the nitrogen (C-2) will be the most deshielded of the ring carbons due to the electron-withdrawing effect of the nitrogen atom. The chemical shifts of the other thiophene carbons (C-3, C-4, and C-5) will be influenced by their proximity to the sulfur atom and the substituent. The N-methyl carbon will appear as a single peak in the upfield region of the spectrum, typically between δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 115 - 125 |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

| N-CH₃ | 30 - 40 |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary from experimental results.

Heteronuclear NMR

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for the unambiguous assignment of the ¹H and ¹³C NMR spectra. An HSQC experiment would correlate the signals of the thiophene ring protons directly to their attached carbons (C-3, C-4, and C-5) and the N-methyl protons to the N-methyl carbon.

An HMBC spectrum would reveal long-range (2- and 3-bond) correlations. For instance, correlations would be expected between the N-methyl protons and the C-2 carbon of the thiophene ring, providing definitive evidence for the connectivity of the methyl group. Correlations between the thiophene protons and adjacent carbons would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound is expected to undergo fragmentation, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺) corresponding to the free base (N-Methylthiophen-2-amine) would be observed, confirming the molecular weight. A prominent fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. In this case, the loss of a hydrogen radical from the N-methyl group or cleavage of the thiophene ring could occur. The fragmentation of the thiophene ring itself can lead to characteristic ions, such as the thiopyrylium (B1249539) ion or smaller sulfur-containing fragments.

Table 3: Predicted Key Fragmentation Ions in the EI-MS of N-Methylthiophen-2-amine

| m/z | Predicted Fragment Ion | Possible Origin |

| 127 | [C₅H₇NS]⁺ | Molecular ion ([M]⁺) |

| 112 | [C₄H₄NS]⁺ | Loss of CH₃ radical from the molecular ion |

| 98 | [C₄H₄S]⁺ | Loss of HCN from a rearranged molecular ion |

| 84 | [C₄H₄S]⁺ | Thiophene ring fragment |

Note: Predicted fragmentation is based on general principles of mass spectrometry and analysis of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In the positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z corresponding to the addition of a proton to the free base.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This data is crucial for confirming the molecular formula of N-Methylthiophen-2-amine and distinguishing it from other compounds with the same nominal mass. The high mass accuracy of HRMS provides a high degree of confidence in the identification of the compound. For instance, an accurate mass measurement of the [M+H]⁺ ion would be consistent with the calculated exact mass for C₅H₈NS⁺.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. For this compound, a secondary amine salt, characteristic IR absorption bands are expected. The presence of the hydrochloride salt will influence the spectral features, particularly those associated with the amine group.

The N-H stretching vibration of the secondary ammonium ion (R₂NH₂⁺) is anticipated to appear as a broad band in the region of 2700-2250 cm⁻¹. The C-N stretching vibration in aromatic amines typically absorbs in the 1335-1250 cm⁻¹ range. orgchemboulder.com The thiophene ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S stretching vibrations within the fingerprint region. The study of related thiophene derivatives, such as those containing pyrazoline, has shown aromatic C-H stretching around 3096 cm⁻¹ and alkane C-H stretching at 2928 cm⁻¹. nih.gov Theoretical and experimental studies on similar molecules like 2-amino-4-methylthiazole (B167648) have further aided in the assignment of vibrational modes. mdpi.comsemanticscholar.org

Table 1: Expected FT-IR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | 2700 - 2250 (broad) |

| Thiophene Ring | C-H Stretch | ~3100 |

| Methyl Group | C-H Stretch | ~2950 |

| Thiophene Ring | C=C Stretch | 1600 - 1400 |

| Secondary Amine | N-H Bend | 1650 - 1550 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the symmetric vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. Studies on the hydrochloride salts of related compounds like N-methylacetamide have provided insights into the Raman spectra of such molecules. capes.gov.br The C-S stretching vibrations of the thiophene ring are also expected to be Raman active.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Thiophene Ring | Symmetric C=C Stretch | 1500 - 1400 |

| Thiophene Ring | Ring Breathing | 1100 - 1000 |

| Thiophene Ring | C-S Stretch | 850 - 650 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing compounds with chromophores, such as aromatic rings and systems with non-bonding electrons.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the thiophene ring. The primary transitions anticipated are π → π* and n → π. The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or sulfur atom) to a π* antibonding orbital.

The absorption maxima (λmax) for thiophene and its derivatives typically occur in the UV region. For instance, studies on polythiophenes have shown absorption bands corresponding to the π→π* transition in the wavelength region of 395–470 nm. nih.gov The presence of the methylamino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The protonation of the amine group in the hydrochloride salt may lead to a hypsochromic (blue) shift.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Thiophene Ring | ~230 - 280 |

Spectrophotometric Methodological Development

Spectrophotometric methods can be developed for the quantitative determination of this compound. Such methods are often simple, rapid, and cost-effective. austinpublishinggroup.comresearchgate.netnih.gov The development of a spectrophotometric method would typically involve the reaction of the analyte with a chromogenic reagent to form a colored product, the absorbance of which can be measured at a specific wavelength.

A potential approach could involve an ion-association reaction between the positively charged N-Methylthiophen-2-ammonium ion and a suitable anionic dye, such as bromophenol blue or eosin. austinpublishinggroup.comnih.gov The optimization of reaction conditions, including pH, reagent concentration, reaction time, and temperature, would be crucial for method validation. The validation process would involve establishing the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method.

Table 4: Key Parameters in Spectrophotometric Method Development

| Parameter | Description |

|---|---|

| Chromogenic Reagent | A reagent that reacts with the analyte to form a colored product. |

| Wavelength Maximum (λmax) | The wavelength at which the colored product shows maximum absorbance. |

| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration of the analyte. |

| Molar Absorptivity (ε) | A measure of how strongly the colored product absorbs light at a given wavelength. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of a crystalline material. It provides precise information about the arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD study would unequivocally establish its three-dimensional molecular structure. The analysis would reveal the conformation of the molecule, including the planarity of the thiophene ring and the orientation of the methylamino substituent. Furthermore, it would provide detailed information about the crystal packing and the intermolecular forces that govern the solid-state assembly. nih.govnih.gov

Of particular interest would be the hydrogen bonding interactions involving the ammonium proton and the chloride anion, as well as any potential non-classical hydrogen bonds involving the thiophene ring. These interactions play a crucial role in stabilizing the crystal structure. Powder XRD could also be employed to characterize the bulk material and identify its crystalline phase. nih.govresearchgate.net

Table 5: Structural Parameters from X-ray Diffraction

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements of the crystal lattice. |

| Atomic Coordinates | The precise positions of all atoms within the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for its analysis in complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of non-volatile and thermally labile compounds. nih.gov Given the salt nature of this compound, HPLC and UHPLC are well-suited for its purity determination and quantification.

A typical HPLC or UHPLC method for this compound would likely employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection would most commonly be performed using a UV detector, as the thiophene ring is a chromophore.

While a specific HPLC method for this compound is not detailed in the literature, methods for the analysis of other heterocyclic amines are well-established. afmps.be For instance, the analysis of aminothiophene derivatives often utilizes reversed-phase HPLC with UV detection. beilstein-journals.org

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | ~ 5.8 min (Hypothetical) |

This table presents a hypothetical HPLC method and does not represent experimentally validated conditions for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound, the free base, N-Methylthiophen-2-amine, would need to be generated, typically by neutralization, as the hydrochloride salt is non-volatile. Derivatization may also be employed to improve volatility and chromatographic performance.

In the gas chromatograph, the components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification. nih.govresearchgate.netlibretexts.org

The mass spectrum of N-Methylthiophen-2-amine would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the methyl group, the amine group, and fragmentation of the thiophene ring. nih.govlibretexts.org

A table of expected major fragment ions in the mass spectrum of N-Methylthiophen-2-amine is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 113 | [M]⁺ (Molecular ion) |

| 98 | [M - CH₃]⁺ (Loss of a methyl group) |

| 85 | [M - C₂H₄]⁺ (Fragmentation of the thiophene ring) |

| 71 | [C₄H₃S]⁺ (Thienyl cation) |

This table is illustrative and based on general fragmentation patterns of similar compounds, not on specific experimental data for N-Methylthiophen-2-amine.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of a wide range of compounds. It is often used to monitor the progress of chemical reactions, to identify compounds present in a mixture, and to determine the purity of a substance.

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. Due to the polar nature of the amine hydrochloride, a relatively polar mobile phase system, such as a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane (B92381) with a small amount of a basic modifier like triethylamine, would likely be required to achieve an appropriate retention factor (Rf) value.

A hypothetical TLC system for the analysis of this compound is described in the table below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) |

| Visualization | UV light (254 nm) and/or a staining agent |

| Rf Value | ~ 0.4 (Hypothetical) |

This table presents a hypothetical TLC system and does not represent experimentally validated conditions for this compound.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times. selvita.com It is particularly well-suited for the separation of chiral compounds and for the analysis of compounds that are not amenable to GC or HPLC. selvita.comnih.govshimadzu.comwiley.com

For this compound, SFC could be a valuable technique, especially if chiral separation is required, as the compound is chiral if the methyl group is not in the plane of the thiophene ring. The use of a chiral stationary phase in SFC could potentially resolve the enantiomers of N-Methylthiophen-2-amine. The mobile phase in SFC typically consists of supercritical CO₂ mixed with a polar organic modifier, such as methanol or ethanol (B145695), and often an additive like an amine or an acid to improve peak shape. nih.gov

A hypothetical SFC method for the chiral separation of N-Methylthiophen-2-amine is outlined below.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

This table presents a hypothetical SFC method and does not represent experimentally validated conditions for this compound.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Methylthiophen-2-amine hydrochloride, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. johnterhorst.com It is particularly effective for predicting the properties of thiophene (B33073) derivatives. johnterhorst.comnih.gov While specific DFT studies on this compound are not extensively detailed in publicly available literature, the methodology allows for a robust theoretical examination of its key features. DFT calculations typically use functionals like B3LYP combined with a basis set such as 6-31G(d) to model the compound's behavior. nih.gov

Table 1: Predicted Key Geometrical Parameters for an Optimized Conformer of this compound (Illustrative)

This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values require a specific computational study.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-S (Thiophene Ring) | ~1.7 Å |

| C-N (Amine Linkage) | ~1.4 Å | |

| N-H (Amine Group) | ~1.0 Å | |

| Bond Angle | C-S-C (Thiophene Ring) | ~92° |

| C-C-N (Amine to Ring) | ~125° | |

| Dihedral Angle | H-N-C2-S | Variable (scan dependent) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

A DFT analysis of this compound would calculate the energies of these orbitals and map their spatial distribution across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. In many thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO distribution depends on the nature and position of substituent groups. The protonated methylamino group would act as an electron-withdrawing group, influencing the energies and localization of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

This table represents typical output from a DFT calculation for FMO analysis.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 |

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This involves computing the second derivatives of the energy with respect to atomic displacements. The predicted vibrational modes can then be assigned to specific functional groups, such as the N-H stretches of the amine hydrochloride, C-H bonds of the thiophene ring and methyl group, and the characteristic ring vibrations.

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical NMR chemical shifts can be obtained. These predicted shifts provide a basis for assigning peaks in experimentally recorded NMR spectra, helping to confirm the molecular structure.

Organic molecules with conjugated π-systems, like thiophene derivatives, are of great interest for their potential applications in non-linear optics (NLO). NLO materials can alter the properties of light and have applications in technologies like optical switching and data storage. DFT calculations can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.gov

These calculations would assess how the electron density of this compound is distorted under an external electric field. The presence of the electron-donating thiophene ring and the modified properties of the protonated amino group could lead to a significant NLO response. Studies on similar donor-acceptor substituted thiophenes have shown that they can possess large hyperpolarizability values, often enhanced compared to their benzene (B151609) analogues.

Table 3: Representative NLO Properties Predicted by DFT (Illustrative)

This table shows the kind of data that would be produced in a computational study of NLO properties.

| NLO Parameter | Predicted Value (esu) |

| Dipole Moment (μ) | Calculated in Debye |

| Mean Polarizability (α) | ~10⁻²⁴ esu |

| First Hyperpolarizability (β_total) | ~10⁻³⁰ esu |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without input from experimental data. johnterhorst.com These methods can be computationally more demanding than DFT but are often used for high-accuracy benchmarking.

For N-Methylthiophen-2-amine, ab initio calculations have been performed at the MP2/6-311G(d) level of theory to investigate its conformational preferences. johnterhorst.com Specifically, a relaxed potential-energy surface scan was conducted to map the torsion profile around the C2-N bond. This type of analysis involves systematically rotating the methylamino group and calculating the energy at each step to identify rotational barriers and stable conformers. The study identified the H–N–C2–S eclipsed conformer as a key reference structure in this analysis, providing fundamental data for understanding the molecule's flexibility and shape. johnterhorst.com

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Molecular Interactions and Bonding Characterization

To comprehend the chemical behavior of this compound, it is crucial to analyze its electronic structure and the nature of the bonds within the molecule. Computational methods such as Natural Bonding Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for this purpose.

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the molecule by transforming the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.deuni-rostock.de This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and the nature of atomic charges and hybrid orbitals.

For this compound, NBO analysis would reveal the distribution of electron density and the key donor-acceptor interactions that contribute to its stability. The analysis typically involves calculating the occupancies of the NBOs, the hybridization of the atoms, and the second-order perturbation theory energies (E(2)) which quantify the strength of the delocalization interactions.

Table 1: Illustrative NBO Analysis for the Thiophene Moiety of a Substituted 2-Aminothiophene

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N₅ | π* (C₂-C₃) | 15.23 | 0.35 | 0.054 |

| LP (1) N₅ | π* (C₄-S₁) | 5.89 | 0.41 | 0.031 |

| π (C₂-C₃) | π* (C₄-S₁) | 22.15 | 0.28 | 0.068 |

| π (C₄-S₁) | π* (C₂-C₃) | 18.97 | 0.30 | 0.062 |

This table is illustrative and presents hypothetical data for educational purposes.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. researchgate.net This allows for the characterization of chemical bonds based on the topological properties of the electron density (ρ(r)) at the bond critical points (BCPs). Key parameters include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

For this compound, QTAIM analysis would be instrumental in characterizing the nature of the covalent bonds within the thiophene ring and the C-N bond, as well as any non-covalent interactions such as hydrogen bonds. The sign of the Laplacian of the electron density (∇²ρ(r)) at a BCP distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Table 2: Illustrative QTAIM Parameters for Selected Bonds in a Substituted 2-Aminothiophene

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Nature of Interaction |

| C₂-C₃ | 0.285 | -0.650 | -0.290 | Covalent |

| C-N | 0.230 | -0.480 | -0.210 | Polar Covalent |

| N-H···Cl | 0.025 | +0.095 | +0.001 | Hydrogen Bond |

| S₁-C₂ | 0.195 | -0.350 | -0.150 | Covalent |

This table is illustrative and presents hypothetical data for educational purposes.

The hydrochloride salt of N-Methylthiophen-2-amine involves a protonated amino group, which can act as a hydrogen bond donor to the chloride anion. Furthermore, intermolecular hydrogen bonding can occur between molecules in the solid state. nih.gov Computational studies are crucial for elucidating the geometry and energetics of these hydrogen bonds.

Charge transfer is another key aspect of molecular interactions. In this compound, charge transfer can occur from the electron-rich thiophene ring to the substituents or between interacting molecules. This can be investigated by analyzing the changes in atomic charges upon interaction and by examining the frontier molecular orbitals (HOMO and LUMO).

Computational Approaches to Reaction Mechanisms

Understanding the reactivity of this compound is essential for its application in synthesis. Computational chemistry provides powerful tools to map out reaction pathways and characterize the transition states involved.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. libretexts.org Locating and characterizing transition states is a central goal of computational reaction mechanism studies. This is typically achieved by optimizing the geometry to a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as electrophilic substitution on the thiophene ring or nucleophilic reactions of the amino group, identifying the transition state structures would provide critical information about the activation energy and the geometry of the activated complex.

For instance, a computational study on the N-methylation of a secondary amine would involve calculating the energy profile for the reaction with a methylating agent. nih.goveurekaselect.com This would allow for the comparison of different possible mechanisms and the identification of the most favorable pathway. While a specific reaction profile for this compound is not available, the general methodology would be applicable to study its various potential reactions. researchgate.net

Molecular Dynamics Simulations (MDS) for Conformational Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. nih.gov By simulating the atomic movements and intermolecular interactions, MD provides insights into a molecule's conformational flexibility and how it is influenced by its environment, such as different solvents. For a molecule like this compound, MD simulations can predict its preferred shapes and orientations in solution.

Conformational Analysis: The conformation of N-Methylthiophen-2-amine is primarily defined by the rotational freedom around the C2-N bond (the bond connecting the thiophene ring to the amine group) and the N-C bond of the methyl group. The hydrochloride form introduces an explicit charge, influencing intramolecular and intermolecular interactions. In computational studies of similar small molecules like N-methyl-2-aminoethanol, the conformational space is explored by systematically rotating key dihedral angles to identify low-energy structures. frontiersin.orgnih.gov For N-Methylthiophen-2-amine, key dihedral angles would include the C3-C2-N-C(methyl) angle, which dictates the orientation of the methylamino group relative to the thiophene ring.

An intramolecular hydrogen bond between the amine proton (N-H+) and the sulfur atom of the thiophene ring is a plausible stabilizing interaction that would significantly influence the molecule's preferred conformation. mdpi.commdpi.com MD simulations can quantify the stability and lifetime of such intramolecular bonds.

Solvent Effects: The solvent environment plays a critical role in the conformational equilibrium of a charged molecule. MD simulations explicitly model solvent molecules (e.g., water, ethanol (B145695), DMSO) and their interactions with the solute.

In polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the amine group (N-H+) and potentially interact with the π-system of the thiophene ring. These interactions would compete with intramolecular hydrogen bonds, possibly leading to a more extended conformation.

In polar aprotic solvents like DMSO, the solvent can accept hydrogen bonds, stabilizing the cationic amine group, but cannot donate them. This would lead to a different conformational preference compared to protic solvents.

In non-polar solvents , the molecule would likely adopt a more compact conformation, maximizing intramolecular interactions to shield the charged center from the low-dielectric environment.

Research on other 2-aminothiophene derivatives has utilized density functional theory (DFT) calculations with solvent models like the Polarizable Continuum Model (PCM) to analyze electronic properties in different solvents, such as ethanol and DMSO, showing how the solvent can alter molecular orbitals and charge distribution. tandfonline.com MD simulations provide a more dynamic and explicit picture of these solvent-solute interactions.

The following table illustrates hypothetical data from a representative MD simulation, showing the average dihedral angle and the prevalence of an intramolecular hydrogen bond for this compound in different solvent environments.

| Solvent | Dielectric Constant | Average Dihedral Angle (C3-C2-N-C) | Intramolecular H-Bond Occupancy (%) |

| Water | 78.4 | 165° | 15% |

| Ethanol | 24.5 | 140° | 35% |

| DMSO | 46.7 | 155° | 20% |

| Chloroform | 4.8 | 85° | 70% |

Note: This table is illustrative and based on general principles of solvent effects on charged amines and thiophene derivatives.

Ligand-Target Interaction Modelling

Ligand-target interaction modeling, often called molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Methodology: The process involves placing the 3D structure of the ligand into the binding site of a protein receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net This score is based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.com Studies on various thiophene derivatives have successfully used molecular docking to predict their binding to a wide range of protein targets, including enzymes and receptors. nih.govtandfonline.comnih.gov

Potential Protein Targets and Binding Interactions: Thiophene-based compounds are known to interact with various biological targets. For instance, aminothiophene derivatives have been docked into the active sites of protein kinases, tubulin, and bacterial enzymes. researchgate.netnih.govtandfonline.com Given the structure of this compound, several key interactions could be predicted in a hypothetical protein binding site:

Hydrogen Bonding: The protonated amine (N-H+) is a strong hydrogen bond donor and would likely interact with negatively charged or polar amino acid residues such as aspartate (Asp), glutamate (B1630785) (Glu), or the backbone carbonyl oxygen of the protein. mdpi.com

Cation-π Interactions: The positive charge on the amine could form a favorable cation-π interaction with aromatic residues in the binding pocket, like tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe). This type of interaction is noted as potentially key for the selectivity of some ligands. nih.gov

Hydrophobic and π-π Stacking: The thiophene ring is aromatic and can engage in hydrophobic interactions or π-π stacking with aromatic side chains of the protein.

Sulfur Interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor or participate in other specific interactions with the protein. frontiersin.org

The following interactive table presents hypothetical docking results of this compound against three different, plausible enzyme targets. The data illustrates the types of insights that can be gained from such modeling studies.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 | LEU83, GLU81, PHE80 | Hydrogen Bond, Cation-π |

| Tubulin (Colchicine Site) | 1SA0 | -6.5 | LYS352, CYS241, VAL318 | Hydrogen Bond, Hydrophobic |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | 2NSD | -7.2 | TYR158, MET199, ILE215 | Cation-π, Hydrophobic |

Note: This table is for illustrative purposes. The targets were chosen based on studies of other aminothiophene derivatives. The binding energies and residues are representative examples from typical docking studies. researchgate.netnih.gov

These computational models provide a foundational hypothesis for how this compound might function at a molecular level, guiding further experimental validation and the design of new, more potent derivatives. nih.gov

Strategic Applications in Organic Chemistry and Advanced Materials

Role as a Versatile Organic Building Block

The structural features of N-Methylthiophen-2-amine, the active form of its hydrochloride salt, make it a potent precursor and intermediate in various organic transformations. The secondary amine provides a reactive site for N-alkylation, acylation, and condensation reactions, while the thiophene (B33073) ring can participate in electrophilic substitution and metal-catalyzed cross-coupling reactions.

Precursor in Heterocyclic Synthesis

N-Methylthiophen-2-amine hydrochloride is a key starting material in the synthesis of fused heterocyclic systems, particularly thienopyrimidines. nih.govencyclopedia.pub These scaffolds are of significant interest due to their presence in a wide array of biologically active compounds. mdpi.comnih.gov The synthesis of thienopyrimidines often involves the reaction of a 2-aminothiophene derivative with a suitable carbonyl compound or its equivalent. nih.govencyclopedia.pub

For instance, 2-aminothiophenes can react with triethyl orthoformate to form an intermediate that, upon treatment with a primary amine, cyclizes to yield 3-substituted thieno[2,3-d]pyrimidinone derivatives. nih.govencyclopedia.pub This method allows for the introduction of chemical diversity at the 3-position of the pyrimidinone ring, achieving good yields of 79–85%. nih.govencyclopedia.pub Other synthetic routes include condensation with urea (B33335) or thiourea (B124793) at high temperatures to produce thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogues. encyclopedia.pubnih.gov

The following table summarizes representative reactions where aminothiophene precursors are used to construct thienopyrimidine cores:

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

| 2-Aminothiophene | Triethyl Orthoformate, then Primary Amine | Reflux | 3-Substituted thieno[2,3-d]pyrimidin-4-ones | nih.govencyclopedia.pub |

| 2-Aminothiophene | Urea or Thiourea | High Temperature, No Solvent | Thieno[2,3-d]pyrimidine-2,4-diones or 2-thioxo derivatives | encyclopedia.pubnih.gov |

| 2-Amino-3-ethoxycarbonylthiophene | Formamide | Cyclization | Thienopyrimidinone derivatives | mdpi.com |

| 2-Amino-3-ethoxycarbonylthiophene | Aryl Isothiocyanates | Condensation, then Cyclization | 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones | mdpi.comnih.gov |

Intermediate in Multicomponent Reactions

While specific examples detailing the use of this compound in well-known multicomponent reactions (MCRs) like the Ugi or Passerini reactions are not extensively documented in readily available literature, the broader class of 2-aminothiophenes is highly valuable in MCRs for generating molecular diversity. nih.govresearchgate.net The Gewald reaction, a classic MCR, is a primary method for synthesizing polysubstituted 2-aminothiophenes themselves. nih.govthieme-connect.comarkat-usa.org This reaction involves the one-pot condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur, often catalyzed by a base like morpholine (B109124). arkat-usa.orgasianpubs.org

The resulting 2-aminothiophene can then serve as the amine component in subsequent MCRs. For example, the Petasis reaction, a variation of the Mannich reaction, couples an amine, an aldehyde, and a vinyl or aryl boronic acid to form allylic or benzylic amines. nih.gov Although direct evidence for N-Methylthiophen-2-amine in this specific reaction is sparse, its structural similarity to other primary and secondary amines suggests its potential applicability.

Scaffold for Ligand Design in Catalysis

The N-Methylthiophen-2-amine structure, containing both nitrogen and sulfur atoms, presents potential coordination sites for metal ions, making it an interesting scaffold for ligand design in catalysis. The nitrogen of the amino group and the sulfur atom of the thiophene ring can act as a bidentate ligand system for various transition metals. While specific catalytic applications of ligands derived directly from this compound are not widely reported, the principle of using aminothiophenes in ligand synthesis is established. The functionalization of the amino group or the thiophene ring can be used to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Integration in Functional Materials Development

Thiophene-based molecules are fundamental components in the field of materials science, particularly for organic electronics, due to the electron-rich nature of the thiophene ring which facilitates charge transport. asianpubs.orgmdpi.com

Components in Organic Electronic Devices

Thiophene derivatives are integral to the development of organic semiconductors used in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. asianpubs.orgresearchgate.net The incorporation of substituents, such as the N-methylamino group, can modulate the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing of the resulting materials, which in turn affects device performance. mdpi.comnih.govresearchgate.net

While this compound itself is a building block, it can be incorporated into larger conjugated systems or polymers. The amino group provides a reactive handle for polymerization or for linking the thiophene unit to other aromatic systems, extending the π-conjugation necessary for efficient charge transport. For example, chlorinated bithiophene imide-based n-type polymers have demonstrated unipolar electron mobilities up to 0.48 cm²/V·s in thin-film transistors and have been used to achieve high power conversion efficiencies in all-polymer solar cells. nih.govresearchgate.net

Monomers for Polymer Science

N-Methylthiophen-2-amine can, in principle, be used as a monomer for the synthesis of polythiophene derivatives. Polythiophenes are a major class of conducting polymers with applications in various electronic and biomedical fields. mdpi.comnih.gov The polymerization can be achieved through chemical or electrochemical oxidative coupling, where the thiophene rings link together, typically at the 5-position, to form a conjugated polymer backbone.

The presence of the N-methylamino group on the thiophene ring would be expected to influence the properties of the resulting polymer. It could affect the polymer's solubility, redox behavior, and its ability to interact with other molecules, which is relevant for applications in sensors or as matrices for biomolecule immobilization. mdpi.com For example, the incorporation of side groups like pyrazoline onto a polythiophene backbone has been shown to result in polymers with good solubility, high fluorescence intensity, and thermal stability. nih.gov

Chromophores and Dyes

This compound is a key precursor in the synthesis of various chromophores and dyes, particularly those containing the azo (–N=N–) functional group. The general and well-established method for creating these dyes involves a two-step process: diazotization followed by an azo coupling reaction. ijorarjournal.com

In the initial diazotization step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This converts the amine group into a highly reactive diazonium salt. Subsequently, this diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound, to form the azo dye. The thiophene ring in this compound and its derivatives can act as the aromatic system in either the diazo component or the coupling component.

The resulting thiophene-based azo dyes are of significant interest due to their distinct spectroscopic properties. researchgate.net The incorporation of the thiophene moiety often leads to dyes with deep and bright colors, which is attributed to the electron-donating nature of the thiophene ring that facilitates charge transfer within the molecule. researchgate.net The color of these dyes can be fine-tuned by introducing various substituents on the aromatic rings. researchgate.net

The characterization of these synthesized dyes relies on a suite of spectroscopic techniques. ijorarjournal.com

| Spectroscopic Technique | Information Obtained |

| UV-Visible Spectroscopy | Determines the electronic absorption properties of the dye, specifically the maximum absorption wavelength (λmax), which corresponds to the color of the compound. ijorarjournal.commdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the characteristic stretching vibration of the azo (–N=N–) bond, as well as N-H and C-H bonds. ijorarjournal.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the connectivity of atoms within the molecule and the successful formation of the desired product. ijorarjournal.com |

The solvatochromic behavior of thiophene-based azo dyes, meaning the change in their color with the polarity of the solvent, has also been a subject of investigation. mdpi.com This property is indicative of changes in the electronic distribution within the dye molecule in different solvent environments and is crucial for applications where the dye's color needs to be stable or responsive to its surroundings. Furthermore, some thiophene-containing azo dyes exhibit acidochromism, changing color in response to pH variations, which makes them suitable for use as pH indicators. nih.govrdd.edu.iq

Chemical Probes for Mechanistic Studies

While direct and extensive research on the application of this compound as a chemical probe for mechanistic studies is not widely documented, its structural features suggest potential in this area. The reactivity of the amine and the thiophene ring can be exploited to investigate the mechanisms of various organic reactions.

For instance, in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, a primary amine is often a key reactant. Mechanistic studies of such reactions sometimes involve the use of isotopically labeled reactants or structurally varied amines to elucidate the reaction pathway. While not specifically documented for this compound, it could theoretically be used as a variant of the amine component to probe how electronic and steric factors influence the reaction outcome.

The synthesis of heterocyclic compounds often involves complex multi-step mechanisms. The incorporation of a thiophene moiety, such as the one present in this compound, can serve as a handle for spectroscopic analysis to track the progress of a reaction and identify intermediates. The distinct NMR signals of the thiophene protons and carbon atoms can provide valuable insights into the structural transformations occurring during a reaction.

Although specific examples are not prevalent in the current literature, the fundamental reactivity of this compound as a nucleophilic amine and a component of a heteroaromatic system positions it as a candidate for use in studies aimed at understanding the intricate details of organic reaction mechanisms. Further research in this area could uncover its utility as a specialized chemical probe.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The future synthesis of N-Methylthiophen-2-amine hydrochloride and its derivatives is expected to pivot towards greener and more sustainable practices, minimizing environmental impact and improving efficiency. researchgate.netnih.gov

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to enhance the synthesis of heterocyclic amines. durham.ac.uk This technology offers superior control over reaction parameters, improved safety when handling hazardous intermediates, and easier scalability compared to traditional batch processes. nih.govrsc.org The adaptation of classic amine syntheses, such as reductive amination or metal-catalyzed C-N coupling, to flow systems could lead to a more efficient and on-demand production of this compound. nih.govuc.pt

Green Solvents and Catalysts: A major focus will be on replacing hazardous solvents with environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents. mdpi.com Research into the synthesis of 2-aminothiophenes has already highlighted the use of water as a viable solvent. researchgate.net Furthermore, the development of recyclable, heterogeneous catalysts or metal-free reaction pathways, such as those using elemental sulfur, aligns with the principles of green chemistry and is a promising avenue for future synthetic strategies. nih.govnih.gov

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. rsc.org Future research may involve the directed evolution of enzymes, such as amine dehydrogenases or transaminases, to create biocatalysts specifically tailored for the efficient and enantioselective synthesis of this compound and related chiral amines.

Discovery of Novel Catalytic Systems for Tailored Transformations

The functionalization of the this compound scaffold is key to unlocking its potential. Future research will likely concentrate on discovering more efficient and selective catalytic systems.

Advanced C-N Coupling: While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, research continues to evolve towards more accessible and cost-effective systems. acs.org There is growing interest in copper-catalyzed Ullmann-type couplings, which are more economical and less toxic. nih.govnih.gov The development of novel ligands that can facilitate the coupling of challenging or sterically hindered partners will be crucial for expanding the synthetic utility of this compound. nih.gov Additionally, photoredox catalysis has emerged as a powerful, mild alternative for forging C-N bonds. polyu.edu.hk

Selective C-H Functionalization: Direct C–H activation is a highly atom-economical strategy for modifying heterocyclic cores. rsc.org Future work will likely focus on developing catalytic systems that can selectively functionalize the C-H bonds of the thiophene (B33073) ring in this compound. This would allow for the introduction of various substituents at specific positions (e.g., C4 or C5) without the need for pre-functionalized starting materials, offering a more direct route to complex derivatives. nih.govmdpi.com Palladium/norbornene cooperative catalysis, for instance, has been shown to enable the direct vicinal difunctionalization of thiophenes. nih.gov

Advanced In Silico Approaches for Predictive Design and Optimization

Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of thiophene-based compounds.

Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, such as HOMO-LUMO energy gaps, and predict the reactivity of this compound and its derivatives. rdd.edu.iqnih.gove3s-conferences.org This theoretical insight helps in understanding structure-property relationships and can guide the rational design of new molecules with desired electronic or optical characteristics. nih.gov Computational models have already been used to predict the regioselectivity of C-H functionalization in thiophenes, which can be verified experimentally. acs.org

Molecular Dynamics (MD) Simulations: MD simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions. For this compound, MD simulations could predict its binding modes with biological targets like enzymes or receptors, or simulate its self-assembly into larger structures. dergipark.org.tr These simulations can save significant time and resources by identifying the most promising candidate molecules for synthesis and experimental testing. researchgate.netnih.gov

ADMET Prediction: In silico tools are now routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.net Applying these predictive models to virtual libraries of derivatives based on the this compound scaffold can help prioritize compounds with favorable drug-like properties for further development in medicinal chemistry. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials

The ability of thiophene derivatives to self-assemble into ordered structures is a key area for future materials science research. thieme-connect.com

This compound, with its hydrogen bond-donating N-H group and the π-system of the thiophene ring, is an excellent candidate for constructing supramolecular architectures. These non-covalent interactions can guide the self-assembly of molecules into well-defined nanostructures such as nanoparticles, nanowires, or thin films. thieme-connect.comnih.gov The properties of these materials are highly tunable and dependent on the molecular structure and assembly conditions.

Future research will explore how to control the self-assembly of this compound and its derivatives to create novel materials for applications in organic electronics, sensing, and drug delivery. nih.govacs.org For instance, thiophene-based nanoparticles are being investigated for their anticancer activity and potential in targeted drug delivery systems. nih.govacs.orgnih.gov Furthermore, incorporating thiophene-sulfur functionalities into carbon catalysts is a promising strategy for applications in energy conversion. acs.org

Exploration of New Reaction Landscapes

Moving beyond traditional functionalization, emerging reaction methodologies are set to unlock unprecedented chemical space for thiophene derivatives.

Catalytic Asymmetric Dearomatization (CADA): The aromatic thiophene ring is typically stable, and reactions often preserve its aromaticity. nih.gov However, CADA reactions represent a paradigm shift, converting flat aromatic compounds into three-dimensional chiral molecules. nih.govrsc.orgacs.org Applying CADA strategies to this compound could provide access to novel, structurally complex, and stereochemically rich scaffolds that are difficult to synthesize via other methods. rsc.orgresearchgate.netnih.gov These dearomatized products could have significant potential in medicinal chemistry. nih.govacs.org